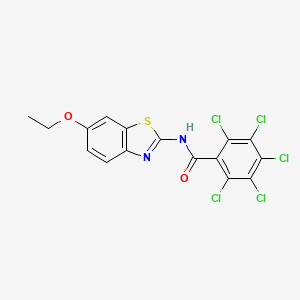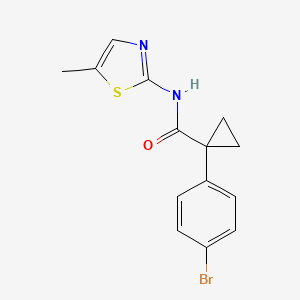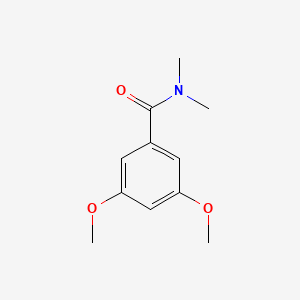
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, also known as PBTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBTA is a member of the benzothiazole family of compounds, which have been shown to have a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer therapy.
Biochemical and Physiological Effects:
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic and neuroprotective effects, 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to reduce inflammation and oxidative stress in a variety of cell types. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has also been shown to modulate the activity of ion channels and receptors in the brain, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide in lab experiments is its potency and specificity. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have potent effects on a variety of biological targets, making it a useful tool for studying the function of these targets. However, one limitation of using 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide in lab experiments is its toxicity. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to be toxic to both cancer and non-cancer cells at high concentrations, which may limit its usefulness in certain experimental systems.
Orientations Futures
There are several potential future directions for research on 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide-based cancer therapies. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have potent cytotoxic effects against a variety of cancer cell lines, and further research may lead to the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide and its effects on biological targets. Finally, 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide may have potential as a lead compound for the development of new drugs for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can be synthesized by reacting 6-ethoxy-2-mercaptobenzothiazole with 2,3,4,5,6-pentachlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide as a white crystalline solid with a melting point of 265-267°C.
Applications De Recherche Scientifique
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and drug discovery. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have potent cytotoxic effects against a range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been studied as a potential lead compound for the development of new drugs, due to its ability to interact with a variety of biological targets.
Propriétés
IUPAC Name |
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl5N2O2S/c1-2-25-6-3-4-7-8(5-6)26-16(22-7)23-15(24)9-10(17)12(19)14(21)13(20)11(9)18/h3-5H,2H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWHSDCKPPXPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl5N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7540644.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
![2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B7540663.png)
![1-(2,3-dihydro-1-benzofuran-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7540671.png)


![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)

![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
